Clazosentan Sodium

Cerebral vasospasm Aneurysmal subarachnoid hemorrhage Endothelin receptor antagonist

Clazosentan sodium (PIVLAZ™) is the only intravenous ETA-selective antagonist with >1000-fold selectivity over ETB, approved for aSAH vasospasm prevention. Unlike nimodipine (calcium channel blocker) or fasudil (Rho-kinase inhibitor), clazosentan directly blocks ET-1-mediated vasoconstriction—demonstrating 63% greater vasospasm risk reduction vs nimodipine (RRR 0.63) and 44% lower vasospasm incidence vs fasudil (RR 0.44). Optimal dosing: 10 mg/h IV for clipped aSAH with thick/diffuse clot. Requires fluid/hemodynamic monitoring protocols. Ideal for institutions with high surgical clipping volumes or ETA-specific research programs.

Molecular Formula C25H21N9Na2O6S
Molecular Weight 621.5 g/mol
CAS No. 503271-02-1
Cat. No. B12784675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClazosentan Sodium
CAS503271-02-1
Molecular FormulaC25H21N9Na2O6S
Molecular Weight621.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+]
InChIInChI=1S/C25H21N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3;;/q-2;2*+1
InChIKeyPZNSONUYVNYXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clazosentan Sodium CAS 503271-02-1: Selective ETA Antagonist for Cerebral Vasospasm Prevention After Aneurysmal Subarachnoid Hemorrhage


Clazosentan sodium (PIVLAZ™, Ro 61-1790) is a potent and highly selective small-molecule antagonist of the endothelin A (ETA) receptor developed for intravenous administration [1]. It was first approved in Japan in 2022 for the prevention of cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms following aneurysmal subarachnoid hemorrhage (aSAH) [2]. Clazosentan inhibits endothelin-1 (ET-1)-mediated vasoconstriction and has demonstrated clinical efficacy in reducing angiographic vasospasm and vasospasm-related complications in multiple randomized controlled trials [3].

Why Nimodipine or Fasudil Cannot Substitute for Clazosentan Sodium: Differential Efficacy and Receptor Selectivity


Clazosentan cannot be interchanged with standard-of-care agents like nimodipine (a calcium channel blocker) or fasudil (a Rho-kinase inhibitor) due to fundamental differences in molecular mechanism and quantitative efficacy profiles. While nimodipine remains the only FDA-approved drug for delayed cerebral ischemia prevention, a post-hoc propensity score-matched analysis of six randomized clinical trials demonstrated that clazosentan at 10 mg/h significantly reduced the risk of vasospasm (RRR 0.63) and vasospasm-related morbidity/mortality (RRR 0.29) compared to nimodipine [1]. Furthermore, a systematic review and meta-analysis (13 reports, n=5,728) found that clazosentan was associated with a lower incidence of vasospasm (RR 0.44) and vasospasm-related cerebral infarcts (RR 0.27) compared to fasudil [2]. Additionally, clazosentan exhibits >1000-fold selectivity for ETA over ETB receptors, distinguishing it from non-selective dual antagonists like bosentan and tezosentan that block both receptor subtypes . These quantitative differences in efficacy and receptor pharmacology preclude simple substitution within a treatment protocol.

Clazosentan Sodium: Direct Comparative Efficacy, Selectivity, and Pharmacokinetic Data for Procurement Decisions


Head-to-Head Comparison vs. Nimodipine: Clazosentan Sodium Demonstrates Superior Vasospasm Reduction

In a post-hoc propensity score-matched analysis of six randomized clinical trials comparing clazosentan (10 mg/h IV) to nimodipine (oral), clazosentan demonstrated significantly greater reduction in angiographic vasospasm (RRR 0.63; 95% CI: 0.46–0.75) and vasospasm-related morbidity/all-cause mortality (RRR 0.29; 95% CI: 0.04–0.48) [1]. Notably, nimodipine did not significantly reduce either outcome compared to placebo in this analysis, whereas clazosentan achieved RRR of 0.48 for vasospasm and 0.47 for morbidity/mortality versus placebo within the same pooled dataset [1].

Cerebral vasospasm Aneurysmal subarachnoid hemorrhage Endothelin receptor antagonist

Meta-Analysis: Clazosentan Sodium vs. Fasudil in Vasospasm Prevention After aSAH

A systematic review and meta-analysis (13 reports; n=5,728) compared clazosentan to fasudil, a Rho-kinase inhibitor commonly used in Japan for vasospasm management. Clazosentan was associated with a significantly lower incidence of vasospasm (RR 0.44; 95% CI: 0.29–0.67; p=0.0004) and vasospasm-related cerebral infarcts (RR 0.27; 95% CI: 0.12–0.63; p=0.002) [1]. No significant difference was observed in delayed ischemic neurological deficits (DIND) (p=0.89) [1].

Cerebral vasospasm Meta-analysis Fasudil

Placebo-Controlled Meta-Analysis: Clazosentan Sodium's Efficacy on Vasospasm-Related Outcomes

In a meta-analysis of eight RCTs involving 3,186 participants with aSAH, clazosentan significantly reduced vasospasm-related cerebral infarction (RR 0.56; 95% CI: 0.42–0.76; p=0.0002) and delayed ischemic neurological deficits (DIND) (RR 0.67; 95% CI: 0.55–0.80; p<0.0001) compared to placebo [1]. A separate systematic review of 13 reports (n=5,728) confirmed reduced incidence of vasospasm (RR 0.54; p<0.00001) and vasospasm-related cerebral infarcts (RR 0.56; p=0.0002) [2]. Doses of 10 mg/h and 15 mg/h were most effective [1].

Cerebral vasospasm Delayed cerebral ischemia Meta-analysis

Receptor Selectivity: Clazosentan Sodium's >1000-Fold ETA Selectivity Distinguishes It from Non-Selective ERAs

Clazosentan exhibits high affinity for ETA receptors (Ki ≈ 1–5 nM) with >1000-fold selectivity over ETB receptors in functional assays . In calcium flux assays using transgenic cells expressing human ETA receptor variants, clazosentan demonstrated an IC50 of 0.085 nM for wild-type ETA, which is 3-fold more potent than tezosentan (IC50 0.26 nM) [1]. This contrasts with bosentan and macitentan, which are non-selective dual ETA/ETB antagonists, and with tezosentan, a dual antagonist with lower ETA selectivity [2]. The high selectivity of clazosentan is particularly relevant for cerebrovascular applications, as ETB receptors mediate vasodilatory and clearance functions that may be preserved with selective ETA blockade [3].

Endothelin receptor Selectivity ETA antagonist

Pharmacokinetic Profile: Clazosentan Sodium's Intermediate Clearance and Dose-Proportional Exposure

Clazosentan exhibits an intermediate clearance of approximately 36–42 L/h and a volume of distribution of approximately 32–40 L, which is similar to extracellular fluid volume [1]. At a dose of 10 mg/h for 3 hours, mean clearance was 42.2 L/h (95% CI: 36.6–48.7) and volume of distribution was 32.4 L (95% CI: 27.0–38.8) [2]. The pharmacokinetics are dose-proportional, and elimination is independent of drug-metabolizing enzymes, relying primarily on hepatic uptake transporters OATP1B1/1B3 [1]. In contrast, nimodipine is orally administered and undergoes extensive first-pass metabolism via CYP3A4, with variable bioavailability (~13%) and a shorter half-life (1–2 hours) [3]. This distinct PK profile supports continuous IV infusion of clazosentan for sustained receptor blockade during the high-risk vasospasm period.

Pharmacokinetics Intravenous administration Clearance

Adverse Event Profile: Clazosentan Sodium's Quantitative Safety Signals for Risk-Benefit Assessment

A meta-analysis of 11 studies involving 8,469 aSAH patients quantified clazosentan-associated adverse event risks compared to placebo: pulmonary adverse events (RR 1.89; 95% CI: 1.64–2.18), hypotension (RR 2.47; 95% CI: 1.79–3.42), and anemia (RR 1.49; 95% CI: 1.23–1.79) [1]. In a real-world Japanese cohort, pulmonary edema occurred in 40.4% and hypotension in 34.0% of clazosentan-treated patients, with older age and positive fluid balance identified as risk factors [2]. Importantly, clazosentan was not associated with increased risk of hepatobiliary adverse events or cerebral hemorrhage, distinguishing it from some oral ERAs [1]. These quantifiable risks necessitate careful patient selection and fluid management but do not outweigh the demonstrated efficacy in reducing vasospasm-related cerebral infarction (RR 0.56) [3].

Adverse events Pulmonary edema Hypotension

Clazosentan Sodium: Optimal Procurement and Research Applications Based on Quantitative Evidence


High-Risk aSAH Surgical Clipping Patients: Maximizing Vasospasm Prevention

Clazosentan at 10-15 mg/h IV infusion for up to 14 days demonstrates the greatest benefit in surgically clipped aSAH patients with thick and diffuse clot on admission CT, reducing angiographic vasospasm by 63% (RRR) compared to nimodipine and vasospasm-related cerebral infarction by 44% (RR 0.56) compared to placebo [REFS-1, REFS-2]. Procurement should prioritize institutions with high surgical clipping volumes and established aSAH protocols that include central adjudication of vasospasm outcomes [1].

Comparator Studies with Nimodipine and Fasudil: Direct Head-to-Head Efficacy Assessments

Given clazosentan's superior efficacy over nimodipine (RRR 0.63 for vasospasm) and fasudil (RR 0.44 for vasospasm) in comparative analyses, research programs investigating optimal vasospasm prophylaxis should include clazosentan as the active comparator arm [REFS-1, REFS-2]. Studies should standardize clazosentan dosing at 10 mg/h IV and include nimodipine background therapy per current guidelines to reflect real-world practice [3].

Pharmacological Studies of ETA Receptor Selectivity: Differentiating from Dual Antagonists

Clazosentan's >1000-fold ETA/ETB selectivity (Ki 1-5 nM) makes it the preferred tool compound for investigations requiring pure ETA receptor blockade without confounding ETB-mediated effects [1]. Researchers studying cerebrovascular physiology or ET-1 signaling pathways should select clazosentan over non-selective ERAs like bosentan or tezosentan to isolate ETA-specific pharmacology [2].

ICU Pharmacovigilance and Fluid Management Protocols: Mitigating Identified Adverse Events

Institutions procuring clazosentan should implement standardized fluid management and monitoring protocols to mitigate the 147% increased risk of hypotension (RR 2.47) and 89% increased risk of pulmonary complications (RR 1.89) observed in meta-analyses [1]. Real-world data indicate that positive fluid balance and older age (>75 years) are significant risk factors for pulmonary edema, with discontinuation rates up to 50% in elderly patients due to cardiopulmonary events [REFS-2, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clazosentan Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.